Bullatantriol

Descripción

This compound has been reported in Schisandra plena, Homalomena aromatica, and other organisms with data available.

Propiedades

IUPAC Name |

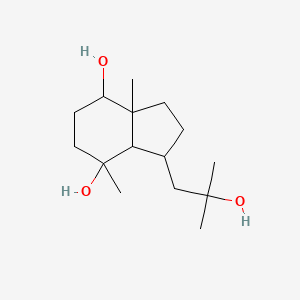

(3R,3aR,4S,7R,7aR)-3-(2-hydroxy-2-methylpropyl)-4,7a-dimethyl-2,3,3a,5,6,7-hexahydro-1H-indene-4,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O3/c1-13(2,17)9-10-5-7-14(3)11(16)6-8-15(4,18)12(10)14/h10-12,16-18H,5-9H2,1-4H3/t10-,11-,12-,14+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHTXZNYHSCIFE-FPVZYODXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C1C(CCC2O)(C)O)CC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]([C@H]1[C@@](CC[C@H]2O)(C)O)CC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50244351 | |

| Record name | (+)-Bullatantriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50244351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99933-32-1 | |

| Record name | (+)-Bullatantriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099933321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Bullatantriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50244351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bullatantriol: A Technical Guide on its Discovery, Origin, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Published: December 1, 2025

Abstract

This technical guide provides a comprehensive overview of bullatantriol, a eudesmane-type sesquiterpenoid first isolated from the leaves of Annona bullata. The document covers the initial discovery, structural elucidation, and known physicochemical properties of the compound. While the original isolation protocol is not publicly accessible, a generalized methodology for sesquiterpenoid extraction from plant material is detailed. This guide includes a structured presentation of spectroscopic data, a proposed biosynthetic pathway, and diagrams illustrating key processes to serve as a resource for natural product researchers and drug discovery professionals.

Discovery and Initial Characterization

This compound is a sesquiterpenoid first reported in the scientific literature in 1992.

First Isolation from Annona bullata

The first and definitive isolation of this compound was from the leaves of Annona bullata, a tree native to Cuba. While the Annonaceae family is renowned for its rich diversity of acetogenins, the isolation of this sesquiterpene highlighted the broader chemical diversity of the genus. The structure of this compound was conclusively determined through single-crystal X-ray crystallography, providing an unambiguous establishment of its relative and absolute stereochemistry.

Structural Classification

Chemically, this compound is classified as a eudesmane (B1671778) sesquiterpenoid. The eudesmane skeleton is a bicyclic framework that is common among plant-derived secondary metabolites and is known to be a precursor for a wide variety of bioactive compounds.

Experimental Protocols

While the full text of the original 1992 publication by Sung et al. detailing the specific extraction and isolation protocol for this compound is not widely available, a generalized workflow for the isolation of sesquiterpenoids from plant leaves can be constructed based on common phytochemical practices.

Generalized Isolation and Purification Workflow

The isolation of sesquiterpenoids like this compound typically involves a multi-step process of extraction and chromatographic purification. The following workflow represents a standard approach.

Caption: Generalized workflow for sesquiterpenoid isolation.

Methodology Detail:

-

Extraction: Dried and powdered leaf material is exhaustively extracted with a polar solvent like methanol or ethanol (B145695) to pull out a wide range of metabolites.

-

Partitioning: The resulting crude extract is then partitioned between immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on polarity. Sesquiterpenoids typically concentrate in the medium-polarity organic phase.

-

Column Chromatography (CC): The enriched organic phase is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate compounds into fractions of increasing polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC, often on a reversed-phase column, to yield the pure isolate.

-

Structure Elucidation: The final structure is confirmed using modern spectroscopic methods, with X-ray crystallography providing the definitive stereochemical assignment.

Physicochemical and Spectroscopic Data

Quantitative data is essential for the identification and characterization of natural products. The following tables summarize the known properties of this compound.

Physicochemical Properties

This data is compiled from publicly available databases and provides fundamental identifiers for this compound.

| Property | Value |

| Molecular Formula | C₁₅H₂₈O₃ |

| Molecular Weight | 256.38 g/mol |

| IUPAC Name | (1R,3aR,4R,7S,7aR)-1-(2-hydroxy-2-methylpropyl)-3a,7-dimethyloctahydro-1H-indene-4,7-diol |

| Compound Type | Eudesmane Sesquiterpenoid |

¹³C NMR Spectroscopic Data

The ¹³C NMR data for this compound was reported in the original 1992 publication and is presented below. The spectrum was recorded in Methanol-d₄ (CD₃OD).

| Carbon Atom | Chemical Shift (δ ppm) |

| 1 | 51.2 |

| 2 | 23.4 |

| 3 | 33.1 |

| 4 | 79.1 |

| 5 | 42.4 |

| 6 | 28.5 |

| 7 | 73.2 |

| 8 | 44.6 |

| 9 | 40.9 |

| 10 | 52.8 |

| 11 | 72.9 |

| 12 | 29.9 |

| 13 | 29.9 |

| 14 | 23.8 |

| 15 | 15.9 |

Origin and Biosynthesis

This compound, as a eudesmane sesquiterpenoid, originates from the terpenoid biosynthetic pathway.

The Mevalonate (B85504) (MVA) Pathway

In plants, the biosynthesis of sesquiterpenoid precursors occurs primarily through the cytosolic mevalonate (MVA) pathway. This pathway converts Acetyl-CoA into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

Formation of the Eudesmane Skeleton

Three five-carbon units (two IPP and one DMAPP) are condensed to form the 15-carbon intermediate, farnesyl pyrophosphate (FPP). FPP is the universal precursor to all sesquiterpenoids. A specific terpene synthase enzyme then catalyzes the cyclization of FPP into the characteristic bicyclic eudesmane carbocation, which is subsequently hydroxylated and modified by other enzymes (e.g., cytochrome P450s) to produce the final this compound structure.

Caption: Proposed biosynthetic pathway of this compound.

Biological Activity

A review of the accessible scientific literature and major natural product databases did not yield specific studies detailing the biological or pharmacological activities of this compound. While many eudesmane sesquiterpenoids are known to possess a range of activities, including anti-inflammatory and cytotoxic effects, this compound itself remains uncharacterized in this regard. This represents a significant knowledge gap and an opportunity for future research.

Conclusion

This compound is a structurally defined eudesmane sesquiterpenoid originally discovered in Annona bullata. Its characterization is confirmed by X-ray crystallography and ¹³C NMR data. While its discovery is documented, key information including a detailed isolation protocol, ¹H NMR data, and its potential biological activities are not present in the readily available literature. This technical guide consolidates the existing knowledge and provides generalized experimental and biosynthetic frameworks to aid researchers. Further investigation is warranted to fully elucidate the chemical and pharmacological profile of this unique natural product.

The Putative Biosynthesis of Bullatantriol: A Technical Guide for Researchers

Abstract

Bullatantriol, a sesquiterpenoid of the eudesmane (B1671778) class, has been isolated from plants of the Homalomena genus, notably Homalomena aromatica.[1] While the precise enzymatic steps leading to its formation have yet to be fully elucidated, this technical guide synthesizes the current understanding of sesquiterpenoid biosynthesis to propose a putative pathway for this compound. This document outlines the likely enzymatic transformations, from the universal precursor farnesyl pyrophosphate (FPP) to the final intricate structure of this compound. Furthermore, it provides standardized experimental protocols for the elucidation of such pathways and templates for the presentation of quantitative data, serving as a comprehensive resource for researchers in natural product biosynthesis and drug discovery.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of sesquiterpenoids is a two-phase process: a "cyclase phase" that generates the core carbon skeleton, and an "oxidase phase" where the skeleton is functionalized, primarily through the action of cytochrome P450 monooxygenases (CYPs).[2] The biosynthesis of this compound is hypothesized to follow this established paradigm.

Phase 1: Cyclization of Farnesyl Pyrophosphate

The journey to this compound begins with the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). A specific sesquiterpene synthase (STS) is responsible for the intricate cyclization of the linear FPP molecule into a bicyclic eudesmane scaffold. This process is initiated by the ionization of FPP to a farnesyl cation, which then undergoes a series of intramolecular cyclizations and rearrangements.

A proposed mechanism involves the initial formation of a germacrene D intermediate, which is a common step in the biosynthesis of many sesquiterpenoids. Subsequent protonation and cyclization lead to the formation of the characteristic eudesmane carbocation. The reaction is terminated by the quenching of this carbocation with a water molecule, yielding a hypothetical β-eudesmol intermediate.

Phase 2: Oxidative Functionalization

Following the formation of the eudesmane core, a series of stereospecific hydroxylations are catalyzed by cytochrome P450 enzymes. These enzymes are responsible for introducing the three hydroxyl groups at specific positions on the β-eudesmol skeleton to yield the final this compound structure. The precise sequence of these hydroxylation events is currently unknown and represents a key area for future research.

Quantitative Data Presentation

While specific quantitative data for the this compound biosynthetic pathway is not yet available, the following tables provide a template for organizing and presenting such data once it is obtained through experimentation.

Table 1: Kinetic Parameters of a Putative this compound Synthase

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) |

| Farnesyl Pyrophosphate | Data | Data | Data |

Table 2: Product Distribution of a Putative this compound Synthase

| Product | Relative Abundance (%) |

| β-Eudesmol | Data |

| Other Sesquiterpenes | Data |

Table 3: Activity of Putative Cytochrome P450 Enzymes in this compound Biosynthesis

| Enzyme | Substrate | Product | Conversion Rate (pmol/min/mg protein) |

| CYP1 | β-Eudesmol | Hydroxylated Intermediate 1 | Data |

| CYP2 | Hydroxylated Intermediate 1 | Hydroxylated Intermediate 2 | Data |

| CYP3 | Hydroxylated Intermediate 2 | This compound | Data |

Experimental Protocols

The elucidation of the this compound biosynthesis pathway will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed methodologies for key experiments.

Identification and Cloning of Candidate Genes

Objective: To identify and isolate candidate sesquiterpene synthase (STS) and cytochrome P450 (CYP) genes from Homalomena aromatica.

Workflow:

Methodology:

-

Plant Material: Collect fresh young leaves or rhizomes of Homalomena aromatica.

-

RNA Extraction: Extract total RNA using a commercially available plant RNA extraction kit, following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

cDNA Synthesis and Transcriptome Sequencing: Synthesize cDNA from the high-quality RNA and prepare a library for RNA-Seq on a platform such as Illumina NovaSeq.

-

Bioinformatic Analysis: Assemble the transcriptome de novo and annotate the resulting contigs. Perform BLAST searches against public databases (e.g., NCBI) using known STS and CYP sequences to identify putative homologous genes.

-

Gene Cloning: Design primers based on the identified candidate gene sequences to amplify the full-length open reading frames by PCR. Clone the PCR products into a suitable expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

Heterologous Expression and Enzyme Characterization

Objective: To express the candidate genes in a heterologous host and characterize the enzymatic activity of the resulting proteins.

Methodology for STS:

-

Expression: Transform E. coli BL21(DE3) cells with the STS expression vector. Induce protein expression with IPTG at a low temperature (e.g., 16-18°C) overnight.

-

Protein Purification: Lyse the cells and purify the His-tagged STS protein using nickel-affinity chromatography.

-

Enzyme Assay: Incubate the purified enzyme with FPP in a suitable buffer containing MgCl₂.

-

Product Analysis: Extract the reaction products with an organic solvent (e.g., hexane (B92381) or diethyl ether) and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized sesquiterpene products.

Methodology for CYPs:

-

Expression: Express the CYP genes in a host system that provides the necessary redox partners, such as Saccharomyces cerevisiae (yeast).

-

Microsome Isolation: Prepare microsomal fractions from the yeast cultures expressing the CYP.

-

Enzyme Assay: Incubate the microsomal fractions with the putative substrate (e.g., β-eudesmol) and NADPH.

-

Product Analysis: Extract the products and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated products.

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound provides a roadmap for future research aimed at its complete elucidation. The immediate next steps should focus on the identification and functional characterization of the specific sesquiterpene synthase and cytochrome P450 enzymes from Homalomena aromatica. The successful reconstitution of the pathway in a heterologous host would not only confirm the proposed steps but also open avenues for the sustainable biotechnological production of this compound and its derivatives for potential pharmaceutical applications. Further research into the regulation of this pathway in the plant will also provide valuable insights into the complex biochemistry of sesquiterpenoid metabolism.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Bullatantriol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bullatantriol is a naturally occurring sesquiterpenoid that has been isolated from various species of the genus Homalomena, particularly from the roots and rhizomes of Homalomena aromatica and Homalomena occulta.[1][2] As a member of the diverse class of sesquiterpenoids, this compound possesses a complex carbobicyclic structure. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, its potential biological activities based on related compounds, and detailed experimental protocols relevant to its study.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These data are compiled from various sources and represent the current state of knowledge.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₈O₃ | --INVALID-LINK-- |

| Molecular Weight | 256.38 g/mol | --INVALID-LINK-- |

| IUPAC Name | (1R,3aR,4R,7S,7aR)-1-(2-hydroxy-2-methylpropyl)-3a,7-dimethyloctahydro-1H-indene-4,7-diol | --INVALID-LINK-- |

| CAS Number | 99933-32-1 | --INVALID-LINK-- |

| Appearance | Not explicitly reported, likely a colorless oil or solid | Inferred from related compounds |

| Melting Point | Not experimentally determined | |

| Boiling Point | Not experimentally determined | |

| Solubility | Not experimentally determined, likely soluble in organic solvents like methanol, ethanol, and chloroform | Inferred from isolation protocols |

| Optical Rotation | Not available |

Spectral Data

-

¹H-NMR Spectroscopy (CDCl₃, 400 MHz): The proton NMR spectrum of this compound would be expected to show characteristic signals for its methyl groups, methylene (B1212753) protons, and protons attached to hydroxyl-bearing carbons.

-

¹³C-NMR Spectroscopy (CDCl₃, 100 MHz): The carbon NMR spectrum would display 15 distinct signals corresponding to the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the elemental composition of C₁₅H₂₈O₃.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the hydroxyl groups.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, research on other sesquiterpenoids isolated from Homalomena species suggests potential anti-inflammatory and cytotoxic properties.

Anti-inflammatory Activity

Several sesquiterpenoids from Homalomena occulta have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3] This inhibition of NO production is a hallmark of anti-inflammatory activity. The overproduction of NO by inducible nitric oxide synthase (iNOS) is a key event in the inflammatory process.

Proposed Signaling Pathway: Inhibition of NF-κB

A plausible mechanism for the anti-inflammatory effect of this compound and related sesquiterpenoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes, including iNOS and cyclooxygenase-2 (COX-2).[4][5]

In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes. This compound may interfere with this pathway, possibly by inhibiting IKK activation or IκB degradation, thereby preventing NF-κB activation and subsequent expression of iNOS and COX-2.

References

- 1. Sesquiterpenoids from the roots of Homalomena aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sesquiterpenoids from the rhizomes of Homalomena occulta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Sesquiterpenoids from rhizome of Homalomena occulta] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. NF-κB_TargetMol [targetmol.com]

Bullatantriol: Unraveling the Cellular Mechanisms of a Natural Sesquiterpenoid

A comprehensive review of the existing scientific literature reveals a significant gap in the understanding of the cellular and molecular mechanisms of bullatantriol. While this sesquiterpenoid has been identified and isolated from plant sources, detailed studies elucidating its specific biological activities, cellular targets, and signaling pathways are not publicly available at this time. This technical guide, therefore, serves to highlight the current state of knowledge and underscore the need for further research into this potentially bioactive natural product.

Introduction to this compound

This compound is a sesquiterpenoid, a class of naturally occurring organic compounds composed of three isoprene (B109036) units. It has been identified in certain plant species, including those of the Homalomena genus. Structurally, it is a complex molecule with multiple chiral centers, suggesting the potential for specific interactions with biological macromolecules.

Despite its characterization as a distinct chemical entity, research into the biological effects of this compound remains nascent. The core requirements for a detailed technical guide for researchers and drug development professionals—quantitative data, detailed experimental protocols, and elucidated signaling pathways—cannot be fulfilled based on the current body of scientific literature.

Current Research Landscape

A thorough search of scientific databases for studies on the mechanism of action of this compound in cells did not yield any specific experimental data. While research exists on the biological activities of extracts from plants containing this compound, such as Homalomena aromatica, these studies typically assess the effects of the entire extract or its essential oil fraction. The specific contribution of this compound to the observed activities, such as anti-inflammatory or antimicrobial effects, has not been delineated.

Consequently, there is no information available to populate the following sections as would be expected in a comprehensive technical guide:

-

Quantitative Data on Cellular Effects: Data such as IC50 values in various cell lines, dose-response curves for specific cellular processes, or quantitative measurements of protein or gene expression changes are not available.

-

Experimental Protocols: Detailed methodologies for key experiments, including cell viability assays, apoptosis assays, western blotting, or kinase activity assays specifically investigating this compound, have not been published.

-

Signaling Pathway Analysis: There are no studies identifying the cellular signaling pathways modulated by this compound. Therefore, the creation of diagrams for signaling cascades is not possible.

Future Directions and Opportunities

The absence of data on the cellular mechanism of action of this compound presents a clear opportunity for future research. A systematic investigation into the bioactivity of this compound is warranted and could include the following experimental workflow:

Caption: Proposed experimental workflow for elucidating the mechanism of action of this compound.

Experimental Protocols for Future Studies:

To initiate the investigation of this compound's cellular effects, the following standard protocols could be employed:

Cell Viability Assay (MTT Assay):

-

Cell Seeding: Plate cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining):

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24, 48, and 72 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

While the chemical structure of this compound is known, its biological function remains a scientific mystery. The lack of published data on its mechanism of action in cells prevents the creation of a detailed technical guide for the scientific community at this time. The outlined future research directions and experimental protocols provide a roadmap for initiating the exploration of this natural product's therapeutic potential. As new data emerges, a comprehensive understanding of this compound's cellular effects may pave the way for its development as a novel therapeutic agent. Researchers are encouraged to undertake studies to fill this significant knowledge gap.

Bullatantriol: A Technical Guide to its Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bullatantriol is a sesquiterpenoid compound that has been identified within the Annonaceae family of plants. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its extraction and isolation. Due to the limited availability of specific detailed protocols for this compound in publicly accessible literature, this guide combines direct findings on this compound with established phytochemical techniques for the isolation of similar sesquiterpenoid compounds from plant matrices. The document outlines a generalized experimental workflow, presents quantitative data in a structured format, and includes diagrams to illustrate key processes, serving as a foundational resource for researchers engaged in the study and development of this natural compound.

Natural Sources of this compound

This compound has been primarily isolated from the leaves of Annona bullata , a tall tree native to Cuba. While Annona bullata is the most cited source, other species have been reported to contain this sesquiterpenoid. The known natural sources are summarized in the table below.

| Plant Species | Family | Plant Part(s) |

| Annona bullata | Annonaceae | Leaves |

| Schisandra plena | Schisandraceae | Not specified |

| Homalomena aromatica | Araceae | Not specified |

Table 1: Natural Plant Sources of this compound

Extraction and Isolation Methodology

General Experimental Protocol

-

Plant Material Collection and Preparation:

-

Fresh leaves of Annona bullata are collected.

-

The leaves are air-dried in the shade for approximately 7-10 days to reduce moisture content.

-

The dried leaves are then ground into a coarse powder using a mechanical grinder to increase the surface area for solvent extraction.

-

-

Solvent Extraction:

-

The powdered leaf material is subjected to exhaustive extraction with methanol (B129727) or ethanol (B145695) at room temperature. This is typically carried out by maceration, where the plant material is soaked in the solvent for a prolonged period (e.g., 3 x 72 hours), with periodic agitation.

-

Alternatively, Soxhlet extraction can be employed for a more efficient, though potentially harsher, extraction process.

-

The solvent-to-plant material ratio is generally in the range of 10:1 (v/w).

-

-

Concentration of the Crude Extract:

-

The resulting hydroalcoholic extract is filtered to remove solid plant debris.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a viscous crude extract.

-

-

Solvent-Solvent Partitioning (Fractionation):

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.

-

A typical partitioning scheme would involve:

-

n-hexane to remove nonpolar compounds like fats and waxes.

-

Dichloromethane (B109758) or chloroform (B151607) to extract compounds of intermediate polarity, which would include many sesquiterpenoids.

-

Ethyl acetate (B1210297) to isolate more polar compounds.

-

The remaining aqueous fraction will contain highly polar molecules.

-

-

The fraction most likely to contain this compound (the dichloromethane or chloroform fraction) is collected.

-

-

Chromatographic Purification:

-

The enriched fraction is subjected to column chromatography for the isolation of pure this compound.

-

Stationary Phase: Silica gel (60-120 mesh) is commonly used.

-

Mobile Phase: A gradient elution system is employed, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., vanillin-sulfuric acid spray followed by heating).

-

Fractions showing similar TLC profiles are pooled.

-

-

Final Purification:

-

The pooled fractions containing semi-pure this compound may require further purification using techniques such as preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to yield the pure compound.

-

Quantitative Data from a Representative Isolation

The following table presents hypothetical quantitative data for a representative isolation of a sesquiterpenoid like this compound, based on typical yields from phytochemical studies.

| Parameter | Value | Unit |

| Starting Plant Material (Dry Weight) | 1.0 | kg |

| Volume of Extraction Solvent (Methanol) | 10 | L |

| Yield of Crude Methanolic Extract | 100 | g |

| Yield of Dichloromethane Fraction | 25 | g |

| Yield of Pure this compound | 50-150 | mg |

| Purity (by HPLC) | >98 | % |

Table 2: Representative Quantitative Data for this compound Extraction

Visualized Workflows and Pathways

Experimental Workflow for this compound Extraction

The following diagram illustrates the general workflow for the extraction and isolation of this compound from Annona bullata leaves.

Biological Signaling Pathways

There is currently a lack of specific information in the scientific literature regarding the biological activity, mechanism of action, and associated signaling pathways of this compound. Sesquiterpenoids as a class exhibit a wide range of biological activities, and their potential for drug development is significant. The diagram below illustrates a conceptual pathway for the progression of a natural product like this compound from discovery to a potential therapeutic agent.

Conclusion

This compound is a naturally occurring sesquiterpenoid found in Annona bullata. While detailed, peer-reviewed protocols for its extraction are not widely disseminated, this guide provides a robust, generalized methodology based on established phytochemical principles. This information is intended to serve as a starting point for researchers to develop more specific and optimized protocols for the isolation of this compound. Further research is warranted to elucidate the biological activities and potential therapeutic applications of this compound, which remains a promising area for natural product drug discovery.

Early Studies on the Biological Activity of Bullatantriol: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Subject: A comprehensive review of the initial biological activity studies of the sesquiterpenoid Bullatantriol.

This document provides a detailed summary of the early scientific investigations into the biological activities of (+)-Bullatantriol, a sesquiterpenoid isolated from plants of the Homalomena genus. Due to the limited publicly available data on this specific compound, this guide focuses on the foundational knowledge established in early reports.

Introduction

(+)-Bullatantriol is a sesquiterpenoid compound that has been identified and isolated from various Homalomena species, notably Homalomena occulta.[1] Sesquiterpenoids are a class of naturally occurring 15-carbon isoprenoids that are known to exhibit a wide range of biological activities. Early research into the bioactivity of compounds isolated from Homalomena species has often focused on their potential antimicrobial and anti-inflammatory properties.

Quantitative Data Summary

Comprehensive quantitative data on the biological activity of this compound is notably scarce in early literature. The primary reported activity is a qualitative assessment of its antibacterial properties.

Table 1: Summary of Reported Biological Activity for this compound

| Biological Activity | Assay Type | Result | Quantitative Data |

| Antibacterial | Agar-diffusion assay | Weak activity | Not specified in available literature |

Further research is required to quantify the antibacterial efficacy of this compound and to explore other potential biological activities.

Experimental Protocols

The following section details the generalized experimental methodology for the primary bioassay in which this compound has been evaluated.

3.1. Agar-Diffusion Assay for Antibacterial Activity

This method is a standard preliminary test to assess the antimicrobial activity of a compound.

-

Microorganism Preparation: Bacterial strains are cultured in a suitable broth medium to achieve a specific turbidity, corresponding to a known concentration of bacteria (typically a 0.5 McFarland standard).

-

Agar (B569324) Plate Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

-

Test Compound Application: Sterile paper discs of a standard diameter (e.g., 6 mm) are impregnated with a known concentration of this compound dissolved in a suitable solvent. A disc impregnated with the solvent alone serves as a negative control.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters. The size of this zone is proportional to the antibacterial activity of the compound.

Logical Relationships and Experimental Workflows

The logical workflow for the preliminary assessment of the antibacterial activity of a natural product like this compound is depicted in the following diagram.

Signaling Pathways

There is currently no information available in early literature regarding the signaling pathways modulated by this compound. The weak antibacterial activity observed suggests that it may not be a potent inhibitor of critical bacterial pathways, or that its mechanism of action is more complex and requires further investigation.

Conclusion

Early studies on the biological activity of (+)-Bullatantriol are limited. The primary finding is a qualitative report of weak antibacterial activity as determined by an agar-diffusion assay. There is a clear need for further research to quantitatively assess its antimicrobial spectrum and potency, to investigate other potential bioactivities (e.g., anti-inflammatory, cytotoxic), and to elucidate its mechanism(s) of action and any associated signaling pathways. The information presented in this guide serves as a baseline for future research and development efforts focused on this natural product.

References

Bullatantriol: An Uncharted Territory in Therapeutic Target Identification

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the specific therapeutic targets and pharmacological actions of bullatantriol, a sesquiterpenoid isolated from plants of the Homalomena genus. Despite its documented presence in species such as Homalomena aromatica, there is currently no published research detailing its mechanism of action, specific biological targets, or quantitative efficacy data, such as IC50 values against cell lines or enzymes. Therefore, a detailed technical guide on the therapeutic targets of this compound cannot be constructed at this time.

While direct information on this compound is unavailable, research into the biological activities of the plant from which it is derived, Homalomena aromatica, offers some preliminary context. It is crucial to note that the following information pertains to the essential oil and extracts of the plant and not to isolated this compound. The specific contribution of this compound to these observed activities has not been determined.

Biological Activities of Homalomena aromatica Extracts

Extracts from Homalomena aromatica, particularly the essential oil derived from its rhizomes, have been investigated for a range of biological activities. These studies provide a broad overview of the potential therapeutic areas that compounds within the plant, possibly including this compound, might influence.

Anti-inflammatory and Analgesic Properties

The essential oil of Homalomena aromatica has demonstrated anti-inflammatory and analgesic properties. The plant has traditional uses in Chinese and other folk medicines for treating pain and inflammation-related ailments.

Antimicrobial and Antifungal Activity

Studies have reported that the essential oil of Homalomena aromatica exhibits antimicrobial activity against various pathogenic bacteria and fungi. This suggests the presence of compounds with the ability to inhibit microbial growth.

Other Investigated Activities

Beyond anti-inflammatory and antimicrobial effects, research on Homalomena aromatica extracts has explored other potential therapeutic applications:

-

Anti-diabetic effects: Some studies have indicated that extracts may possess anti-diabetic properties.

-

Acetylcholinesterase inhibition: Inhibition of this enzyme is a target for the management of Alzheimer's disease, and extracts have shown some activity in this area.

-

Cytotoxicity: Limited studies on n-hexane extracts of a related species, Homalomena cochinchinensis, have shown weak cytotoxic activity against several cancer cell lines. However, these findings are not specific to Homalomena aromatica or this compound.

Compounds Co-isolated with this compound

This compound is one of several sesquiterpenoids isolated from Homalomena aromatica. Other compounds found alongside it include oplopanone (B156011) and oplodiol. While research on these related compounds is also limited, exploring their known biological activities could offer speculative insights into the potential pharmacology of this compound, given their structural similarities. However, without direct experimental evidence, any such extrapolation remains purely hypothetical.

Future Directions

The absence of data on the therapeutic targets of this compound highlights a significant area for future research. A systematic investigation into its biological activities is warranted. A potential research workflow could involve:

-

In vitro screening: Testing this compound against a panel of cancer cell lines to determine its cytotoxic and anti-proliferative effects.

-

Enzyme inhibition assays: Evaluating the inhibitory activity of this compound against key enzymes involved in inflammation (e.g., COX-1, COX-2, 5-LOX) and other disease pathways.

-

Receptor binding assays: Assessing the affinity of this compound for various cellular receptors.

-

Mechanism of action studies: Should any significant activity be identified, further experiments would be necessary to elucidate the underlying molecular mechanisms and signaling pathways.

Below is a conceptual workflow for the initial screening of this compound's biological activity.

Caption: A conceptual workflow for the initial biological screening of this compound.

Conclusion

An In-Depth Technical Guide to the In Vitro Cytotoxicity of Annonaceous Acetogenins from Annona bullata Against Cancer Cell Lines

A Note on Nomenclature: This technical guide focuses on the potent cytotoxic compounds isolated from the plant Annona bullata. While the initial query mentioned "Bullatantriol," a thorough search of scientific literature did not yield significant data for a compound with this name. However, extensive research is available on a class of compounds from Annona bullata known as annonaceous acetogenins (B1209576), particularly Bullatacin (B1665286) and its congeners like Bullatalicin and Bullatacinone . These acetogenins have demonstrated significant in vitro cytotoxicity against a range of cancer cell lines. This guide will, therefore, concentrate on the published data for these well-documented cytotoxic agents.

This document is intended for researchers, scientists, and drug development professionals interested in the anticancer potential of natural products. It provides a comprehensive overview of the in vitro cytotoxic effects of acetogenins derived from Annona bullata, detailing their mechanism of action, experimental protocols, and quantitative data.

Quantitative Cytotoxicity Data

Annonaceous acetogenins, particularly Bullatacin, have shown remarkable potency against a variety of human cancer cell lines. The cytotoxic efficacy is typically quantified by the half-maximal inhibitory concentration (IC50) or the 50% effective dose (ED50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The available data for Bullatacin and the related compound Bullatalicin are summarized in the table below.

| Compound | Cancer Cell Line | Cell Line Type | IC50 / ED50 Value | Reference |

| Bullatacin | 2.2.15 | Human Hepatocarcinoma | 7.8 ± 2.5 nM (ED50) | [1] |

| Bullatacin | SW480 | Human Colon Cancer | ~10 nM (IC50) | [2] |

| Bullatacin | HT-29 | Human Colon Cancer | ~7 nM (IC50) | [2] |

| Bullatacin | OC-194 | Human Ovarian Epithelial Cancer | 10⁻⁷ µg/mL (ED50) | [3] |

| Bullatacin | OVCAR-3 (cisplatin-resistant) | Human Ovarian Epithelial Cancer | 4 µg/mL (ED50) | [3] |

| Bullatacin | MCF-7/Adr (multidrug-resistant) | Human Mammary Adenocarcinoma | - | |

| Bullatalicin | Various Human Tumor Cell Lines | - | as low as 10⁻⁷ mcg/ml (ED50) |

Experimental Protocols

The in vitro cytotoxicity of acetogenins from Annona bullata has been evaluated using standard and well-established experimental protocols. The following sections detail the methodologies for the key assays cited in the literature.

-

Cell Lines: A variety of human cancer cell lines have been utilized, including human hepatocarcinoma (2.2.15), colon cancer (SW480, HT-29), and ovarian cancer cell lines.

-

Culture Conditions: Cells are typically maintained in a suitable culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. The cultures are kept in a humidified incubator at 37°C with a 5% CO2 atmosphere.

2.2.1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Bullatacin) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for a few hours to allow the mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 550 and 600 nm). The cell viability is calculated as a percentage relative to the untreated control cells.

2.2.2. [³H]-Thymidine Incorporation Assay

This assay measures the rate of DNA synthesis, which is an indicator of cell proliferation.

-

Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compound.

-

Radiolabeling: Towards the end of the treatment period, [³H]-thymidine is added to the culture medium. Proliferating cells will incorporate the radiolabeled thymidine (B127349) into their newly synthesized DNA.

-

Cell Harvesting and Scintillation Counting: The cells are harvested, and the amount of incorporated [³H]-thymidine is quantified using a scintillation counter. A decrease in [³H]-thymidine incorporation indicates an inhibition of cell proliferation.

2.3.1. Annexin V/Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Cells are treated with the test compound for a specified time, then harvested.

-

Staining: The cells are washed and resuspended in a binding buffer containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.

2.3.2. Morphological Analysis

Changes in cell morphology characteristic of apoptosis can be observed using microscopy.

-

Phase-Contrast Microscopy: To observe changes such as cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.

-

Electron Microscopy: For a more detailed ultrastructural analysis of apoptotic features, including chromatin condensation and nuclear fragmentation.

Signaling Pathways and Mechanism of Action

The primary mechanism of cytotoxicity for annonaceous acetogenins, including Bullatacin, is the induction of apoptosis. This is achieved through the inhibition of the mitochondrial electron transport chain, specifically Complex I (NADH-ubiquinone oxidoreductase). This inhibition leads to a depletion of intracellular ATP, which is particularly detrimental to cancer cells due to their high metabolic rate. The disruption of mitochondrial function triggers the intrinsic pathway of apoptosis.

The apoptotic signaling pathway induced by Bullatacin involves several key events:

-

Generation of Reactive Oxygen Species (ROS): Inhibition of Complex I can lead to an increase in the production of ROS.

-

Release of Cytochrome c: The disruption of the mitochondrial membrane potential results in the release of cytochrome c from the mitochondria into the cytoplasm.

-

Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9. Caspase-9 then activates the executioner caspase-3, which orchestrates the dismantling of the cell.

-

PARP Cleavage: Activated caspase-3 cleaves various cellular substrates, including poly(ADP-ribose) polymerase (PARP).

Interestingly, studies on Bullatacin have shown that it can induce apoptosis without significantly altering the expression levels of the Bcl-2 and Bax proteins. However, the overall mechanism is consistent with the intrinsic, mitochondria-dependent apoptotic pathway.

Visualizations

Caption: A diagram illustrating the general experimental workflow for assessing the in vitro cytotoxicity of a compound.

References

- 1. The Annonaceous acetogenin bullatacin is cytotoxic against multidrug-resistant human mammary adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Involvement of Bcl-2 family, cytochrome c and caspase 3 in induction of apoptosis by beauvericin in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

How to synthesize Bullatantriol in the lab

Bullatantriol is a naturally occurring sesquiterpenoid, a class of organic compounds found primarily in plants. It is known to be isolated from various species of the genus Homalomena. As a natural product, it is typically obtained through extraction and purification from these plant sources rather than through total chemical synthesis in a laboratory.

Searches for the synthesis of "this compound" frequently lead to protocols for a different, structurally simpler compound named 1,2,4-Butanetriol . This common chemical intermediate has numerous documented chemical and biosynthetic production methods. However, 1,2,4-Butanetriol is not chemically related to the complex sesquiterpenoid structure of this compound.

Due to the absence of a published total synthesis pathway for this compound, the requested detailed application notes, experimental protocols, data tables, and diagrams for its laboratory synthesis cannot be provided. The current scientific literature focuses on its isolation from natural sources.

Unveiling the Synthetic Pathway of (+)-Bullatantriol: A Detailed Protocol for Researchers

For Immediate Release

[City, State] – [Date] – A comprehensive guide detailing the synthetic protocols for (+)-Bullatantriol, a sesquiterpenoid of significant interest, has been compiled to aid researchers, scientists, and professionals in the field of drug development and natural product synthesis. This document provides an in-depth overview of the synthetic strategies, key reactions, and detailed experimental procedures necessary for the laboratory-scale synthesis of this complex natural product.

(+)-Bullatantriol, with the IUPAC name (3R,3aR,4S,7R,7aR)-3-(2-hydroxy-2-methylpropyl)-4,7a-dimethyl-2,3,3a,5,6,7-hexahydro-1H-indene-4,7-diol and CAS number 99933-32-1, is a sesquiterpenoid isolated from plants of the Homalomena genus. Its intricate stereochemistry and potential biological activities make it a challenging and attractive target for total synthesis.

Retrosynthetic Analysis and Strategy

The synthetic approach to (+)-Bullatantriol hinges on the construction of a substituted decalin core and the subsequent introduction of a functionalized side chain. A plausible retrosynthetic analysis dissects the molecule into two key fragments: the bicyclic decalin core and the 2-hydroxy-2-methylpropyl side chain. This strategy allows for a convergent and stereocontrolled assembly of the final product.

Caption: Retrosynthetic analysis of (+)-Bullatantriol.

Experimental Protocols

While a complete, step-by-step published total synthesis of (+)-Bullatantriol remains to be fully elucidated in publicly available literature, the following protocols outline the key transformations anticipated in its synthesis based on established methodologies for constructing similar natural products.

Protocol 1: Synthesis of the Decalin Core

The construction of the stereochemically rich decalin framework is a critical phase of the synthesis. A Diels-Alder reaction is a powerful tool for forming the bicyclic system with a degree of stereocontrol.

Objective: To construct the decalin core of this compound.

Materials:

-

Appropriate diene and dienophile (specific structures would be determined by the detailed synthetic plan)

-

Lewis acid catalyst (e.g., BF₃·OEt₂, TiCl₄)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Standard glassware for anhydrous reactions

-

Chromatography supplies for purification

Procedure:

-

To a solution of the diene in the chosen anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen), add the dienophile.

-

Cool the reaction mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

-

Slowly add the Lewis acid catalyst to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃).

-

Extract the product with an organic solvent, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting decalin derivative by column chromatography.

Protocol 2: Introduction of the Hydroxy-methylpropyl Side Chain

The introduction of the C4 side chain can be achieved through a nucleophilic addition to a carbonyl group on the decalin core.

Objective: To install the 2-hydroxy-2-methylpropyl side chain.

Materials:

-

Decalin intermediate with a suitable electrophilic handle (e.g., an aldehyde or ketone)

-

Organometallic reagent (e.g., 2-lithio-1,1-dimethylethoxy-trimethylsilane or a corresponding Grignard reagent)

-

Anhydrous ether or tetrahydrofuran (B95107) (THF)

-

Standard glassware for anhydrous reactions

-

Chromatography supplies for purification

Procedure:

-

Dissolve the decalin intermediate in the anhydrous solvent under an inert atmosphere.

-

Cool the solution to an appropriate temperature (e.g., -78 °C).

-

Slowly add the organometallic reagent to the cooled solution.

-

Allow the reaction to stir for a specified time, monitoring its progress by TLC.

-

Quench the reaction with a proton source (e.g., saturated aqueous NH₄Cl).

-

Extract the product, dry the organic layer, and concentrate in vacuo.

-

Purify the product by column chromatography to yield the alcohol.

-

If a protecting group was used on the incoming side chain, deprotection would be the subsequent step, following standard literature procedures.

Workflow Visualization

The general workflow for the synthesis of (+)-Bullatantriol can be visualized as follows:

Application of Bullatantriol in Mitochondrial Complex I Inhibition Studies: Information Not Available

Despite a comprehensive search of available scientific literature and chemical databases, there is currently no public information available regarding the application of Bullatantriol in mitochondrial complex I inhibition studies.

This compound is a known sesquiterpenoid compound that has been isolated from plants of the Homalomena genus. Its chemical structure is documented in chemical databases such as PubChem. However, extensive searches for its biological activity, particularly in relation to mitochondrial function and specifically the inhibition of mitochondrial complex I, have yielded no results.

Therefore, it is not possible to provide the requested Application Notes and Protocols, including data presentation, experimental methodologies, and signaling pathway diagrams, for the use of this compound in this context.

Potential Reasons for Lack of Information:

There are several potential reasons for the absence of information on this specific application:

-

Novelty of Research: Research into the biological activities of this compound may be in its very early stages and has not yet been published in peer-reviewed scientific journals.

-

Alternative Naming: The compound might be more commonly known under a different name in the scientific literature, although searches for synonyms have also been unsuccessful in this context.

-

Lack of Activity: It is possible that this compound has been screened for this activity and found to be inactive, and such negative results are often not published.

-

Proprietary Research: Research on the effects of this compound on mitochondrial complex I may be part of ongoing, unpublished proprietary research within a pharmaceutical or biotechnology company.

General Information on Mitochondrial Complex I Inhibition Studies

For researchers, scientists, and drug development professionals interested in the study of mitochondrial complex I inhibition, a wealth of information is available on other compounds. This includes well-established inhibitors like rotenone (B1679576) and metformin, as well as numerous novel small molecules.

General Experimental Workflow for Screening Mitochondrial Complex I Inhibitors:

The following diagram illustrates a generalized workflow for identifying and characterizing novel inhibitors of mitochondrial complex I.

Caption: A generalized workflow for the discovery and validation of mitochondrial complex I inhibitors.

Signaling Pathways Affected by Mitochondrial Complex I Inhibition:

Inhibition of mitochondrial complex I can have profound effects on cellular signaling. The diagram below illustrates some of the key pathways impacted.

Caption: Key signaling pathways affected by the inhibition of mitochondrial complex I.

While it is unfortunate that no specific information on this compound's role in mitochondrial complex I inhibition is available, it is hoped that the general information and diagrams provided will be of value to researchers in this field. Further investigation into the biological activities of this compound and other natural products from Homalomena species may reveal interesting and novel therapeutic properties in the future.

Investigating the Metabolic Regulatory Potential of Bullatantriol: Application Notes and Protocols

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Bullatantriol, a sesquiterpenoid isolated from plants of the Homalomena genus, presents a novel avenue for metabolic research.[1] While direct studies on the metabolic effects of this compound are currently limited, the broader class of sesquiterpenoids has demonstrated significant bioactivity, including modulation of metabolic pathways.[2][3][4] Extracts from Homalomena species, the natural source of this compound, have been shown to contain various bioactive compounds with physiological effects, suggesting a potential role for its constituents in metabolic regulation.[5]

These application notes provide a hypothetical framework and detailed protocols for investigating the potential of this compound as a tool in metabolic research. The proposed experimental designs are based on established methodologies for assessing metabolic function and the known biological activities of structurally related compounds.

Hypothetical Mechanism of Action

Based on the activities of other sesquiterpenoids, this compound may influence metabolic homeostasis through several potential mechanisms. These could include the modulation of key signaling pathways involved in glucose and lipid metabolism, such as the AMPK or insulin (B600854) signaling pathways. It is also plausible that this compound could interact with nuclear receptors that regulate metabolic gene expression or exhibit antioxidant effects that mitigate metabolic stress.

Data Presentation: Summary of Hypothetical Quantitative Data

The following tables present a hypothetical summary of expected quantitative data from in vitro and in vivo studies investigating the metabolic effects of this compound. These are for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Hypothetical Effects of this compound on Glucose Metabolism in an In Vitro Adipocyte Model

| Parameter | Control | This compound (1 µM) | This compound (10 µM) | Positive Control (e.g., Rosiglitazone) |

| Glucose Uptake (pmol/min/mg protein) | 100 ± 12 | 135 ± 15 | 180 ± 20 | 250 ± 25 |

| GLUT4 Translocation (Fold Change) | 1.0 ± 0.1 | 1.5 ± 0.2 | 2.2 ± 0.3 | 3.5 ± 0.4 |

| AMPK Phosphorylation (Fold Change) | 1.0 ± 0.1 | 1.8 ± 0.2 | 2.9 ± 0.4 | 2.5 ± 0.3 |

| Lipid Accumulation (OD at 510 nm) | 0.8 ± 0.1 | 0.6 ± 0.08 | 0.4 ± 0.05 | 0.3 ± 0.04 |

*p < 0.05, **p < 0.01 compared to control.

Table 2: Hypothetical Effects of this compound on a High-Fat Diet-Induced Mouse Model of Metabolic Syndrome

| Parameter | Control (Chow) | High-Fat Diet (HFD) | HFD + this compound (10 mg/kg) | HFD + Positive Control (e.g., Metformin) |

| Fasting Blood Glucose (mg/dL) | 85 ± 5 | 140 ± 10 | 110 ± 8 | 95 ± 7** |

| Plasma Insulin (ng/mL) | 0.5 ± 0.1 | 2.5 ± 0.4 | 1.5 ± 0.3 | 1.0 ± 0.2 |

| HOMA-IR | 1.8 ± 0.3 | 8.8 ± 1.2 | 4.1 ± 0.7* | 2.4 ± 0.5 |

| Serum Triglycerides (mg/dL) | 70 ± 8 | 150 ± 15 | 105 ± 12 | 85 ± 10** |

| Liver Weight (g) | 1.2 ± 0.1 | 2.5 ± 0.3 | 1.8 ± 0.2 | 1.5 ± 0.2** |

*p < 0.05, **p < 0.01 compared to HFD group.

Experimental Protocols

Protocol 1: In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes

Objective: To determine the effect of this compound on glucose uptake in a differentiated adipocyte cell line.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with 10% Fetal Bovine Serum (FBS)

-

Insulin, Dexamethasone, IBMX for differentiation

-

This compound (dissolved in DMSO)

-

2-deoxy-D-[³H]-glucose

-

Krebs-Ringer-HEPES (KRH) buffer

-

Scintillation fluid and counter

Procedure:

-

Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in 24-well plates.

-

On the day of the experiment, starve mature adipocytes in serum-free DMEM for 2 hours.

-

Wash cells twice with KRH buffer.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) in KRH buffer for 30 minutes. Include a positive control such as insulin or rosiglitazone.

-

Initiate glucose uptake by adding 2-deoxy-D-[³H]-glucose to a final concentration of 0.5 µCi/mL and incubate for 10 minutes.

-

Terminate the uptake by washing the cells three times with ice-cold PBS.

-

Lyse the cells with 0.1% SDS.

-

Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Normalize the counts per minute (CPM) to the protein concentration of each well.

Protocol 2: In Vivo Study in a High-Fat Diet-Induced Obesity Mouse Model

Objective: To evaluate the effect of this compound on metabolic parameters in a diet-induced model of insulin resistance and obesity.

Materials:

-

Male C57BL/6J mice (6-8 weeks old)

-

Standard chow diet and high-fat diet (HFD, e.g., 60% kcal from fat)

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

-

Glucometer and test strips

-

ELISA kits for insulin and triglycerides

Procedure:

-

Acclimatize mice for one week on a standard chow diet.

-

Divide mice into four groups: (1) Control (Chow + Vehicle), (2) HFD + Vehicle, (3) HFD + this compound (e.g., 10 mg/kg/day), (4) HFD + Positive Control (e.g., Metformin).

-

Induce obesity and insulin resistance by feeding the HFD groups the high-fat diet for 8-12 weeks.

-

Administer this compound or vehicle daily via oral gavage for the last 4-6 weeks of the HFD feeding period.

-

Monitor body weight and food intake weekly.

-

At the end of the treatment period, perform a glucose tolerance test (GTT) and an insulin tolerance test (ITT).

-

At the study endpoint, collect blood via cardiac puncture for analysis of fasting glucose, insulin, and triglycerides.

-

Harvest tissues (liver, adipose tissue, muscle) for histological analysis and molecular studies (e.g., Western blotting for signaling proteins, qPCR for gene expression).

Mandatory Visualizations

References

- 1. The impact of sesquiterpenes β-caryophyllene oxide and trans-nerolidol on xenobiotic-metabolizing enzymes in mice in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sesquiterpenoids lactones: benefits to plants and people - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Bullatantriol Cytotoxicity Assays

Introduction

Bullatantriol is a naturally occurring compound that has garnered interest for its potential therapeutic properties, including its cytotoxic effects on cancer cells. The comprehensive evaluation of its anti-cancer activity necessitates standardized and reproducible experimental designs. These application notes provide detailed protocols for assessing the cytotoxicity of this compound, enabling researchers to obtain reliable and comparable data. The described assays are fundamental in preclinical drug development and are designed for researchers in cell biology, pharmacology, and oncology.

The primary assays detailed herein are the MTT assay for cell viability, the Lactate (B86563) Dehydrogenase (LDH) assay for cytotoxicity, and apoptosis assays, including Annexin V/Propidium Iodide (PI) staining and Caspase-3 activity measurement. These methods collectively offer a multi-faceted approach to characterizing the cytotoxic profile of this compound.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1] The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent). Incubate for the desired treatment periods (e.g., 24, 48, and 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution in PBS to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

-

Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

-

Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing an LDH assay buffer and a substrate mix. Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of a stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.

-

Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).

Apoptosis Assessment

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described previously.

-

Cell Harvesting: After treatment, collect both floating and adherent cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Caspase-3 is a key executioner caspase in the apoptotic pathway. This colorimetric assay measures the activity of caspase-3 by detecting the cleavage of a specific substrate, resulting in the release of a chromophore.

Protocol:

-

Cell Seeding and Treatment: Treat cells with this compound in a 96-well plate.

-

Cell Lysis: After treatment, lyse the cells by adding a cell lysis buffer and incubating on ice for 10 minutes.

-

Lysate Collection: Centrifuge the plate at 800 x g for 10 minutes and collect the supernatant containing the cell lysate.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

Caspase-3 Reaction: In a new 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 reaction buffer containing DTT and the DEVD-pNA substrate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: The increase in absorbance is proportional to the caspase-3 activity.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in clear and structured tables for easy comparison.

Table 1: IC₅₀ Values of this compound from MTT Assay

| Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| Cell Line A | 24 | |

| 48 | ||

| 72 | ||

| Cell Line B | 24 | |

| 48 | ||

| 72 |

Table 2: Percentage of Cytotoxicity from LDH Assay

| Treatment | Concentration (µM) | % Cytotoxicity (Mean ± SD) |

| Vehicle Control | - | |

| This compound | X | |

| Y | ||

| Z | ||

| Positive Control | - |

Table 3: Apoptosis Analysis by Annexin V/PI Staining

| Treatment | Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Vehicle Control | - | |||

| This compound | X | |||

| Y | ||||

| Z |

Table 4: Relative Caspase-3 Activity

| Treatment | Concentration (µM) | Fold Increase in Caspase-3 Activity |

| Vehicle Control | - | 1.0 |

| This compound | X | |

| Y | ||

| Z |

Visualizations

Experimental Workflow

Caption: Experimental workflow for assessing this compound cytotoxicity.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Caption: A hypothetical signaling pathway for this compound-induced apoptosis.

References

Application Notes & Protocols: Isolation of Bullatantriol from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation of Bullatantriol, a sesquiterpenoid found in plants of the Homalomena genus. The methodologies described are based on established phytochemical research and are intended to guide researchers in the extraction, purification, and quantification of this natural product.

Introduction

This compound is a sesquiterpenoid that has been isolated from various Homalomena species, including Homalomena occulta, Homalomena aromatica, and Homalomena gigantea[1][2][3]. Sesquiterpenoids are a class of natural products with a diverse range of biological activities, and the isolation of pure compounds like this compound is a critical first step in drug discovery and development. This protocol outlines a comprehensive workflow for the isolation of this compound from its natural plant source, primarily focusing on the rhizomes, which have been reported as a significant source of this compound[1][2].

Natural Sources and Quantitative Data

This compound has been identified in several Homalomena species. The table below summarizes the reported presence of this compound and other co-isolated sesquiterpenoids from the rhizomes of Homalomena occulta.

| Compound No. | Compound Name | Molecular Formula | Natural Source | Reference |

| 1 | cadinane-4β,5α,10α-triol | C₁₅H₂₈O₃ | Homalomena occulta rhizomes | |

| 2 | 5(11)-epoxycadinane-4β,5β,10β,11-tetraol | C₁₅H₂₈O₅ | Homalomena occulta rhizomes | |

| 3 | This compound-1β-methyl malate | C₂₀H₃₄O₆ | Homalomena occulta rhizomes | |

| 4 | This compound | C₁₅H₂₈O₃ | Homalomena occulta rhizomes | **** |

| 5 | acetylthis compound | C₁₇H₃₀O₄ | Homalomena occulta rhizomes | |

| 6 | 1β,4β,7α-trihydroxyeudesmane-1β-methyl malate | C₂₀H₃₄O₆ | Homalomena occulta rhizomes | |

| 7 | 1β,4α,7-trihydroxyeudesmane | C₁₅H₂₈O₃ | Homalomena occulta rhizomes | |

| 8 | 1β,4β,7α-trihydroxyeudesmane | C₁₅H₂₈O₃ | Homalomena occulta rhizomes | |

| 9 | 1β,4β,7β-trihydroxyeudesmane | C₁₅H₂₈O₃ | Homalomena occulta rhizomes | |

| 10 | pterodontriol | C₁₅H₂₈O₃ | Homalomena occulta rhizomes |

Note: The quantitative yield of this compound from the isolation process was not explicitly stated in the reviewed literature. However, one study identified this compound as constituting 4.3% of an n-hexane extract of Homalomena gigantea rhizome, as determined by gas chromatography-mass spectrometry.

Experimental Protocols

The following protocols are based on methodologies reported for the isolation of sesquiterpenoids from Homalomena occulta rhizomes.

3.1. Plant Material and Extraction

-

Plant Material Preparation:

-

Obtain fresh rhizomes of a known this compound-containing Homalomena species.

-

Clean the rhizomes to remove any soil and debris.

-